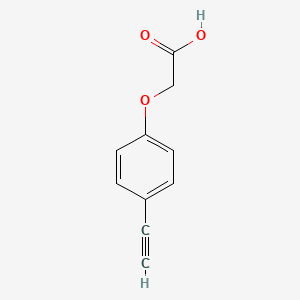

2-(4-Ethynylphenoxy)acetic acid

Description

2-(4-Ethynylphenoxy)acetic acid is a phenoxyacetic acid derivative characterized by an ethynyl (-C≡CH) substituent at the para position of the aromatic ring and an acetic acid moiety (-CH2COOH) at the ortho position. Its structure enables participation in click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), facilitating modular synthesis of complex molecules.

Properties

IUPAC Name |

2-(4-ethynylphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-2-8-3-5-9(6-4-8)13-7-10(11)12/h1,3-6H,7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWYZZRWMGQSIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29171-45-7 | |

| Record name | 2-(4-ethynylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethynylphenoxy)acetic acid typically involves the reaction of 4-ethynylphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-ethynylphenol attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include sodium hydroxide as a base and solvents such as ethanol or methanol to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethynylphenoxy)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated or nitrated derivatives of the phenoxy group.

Scientific Research Applications

2-(4-Ethynylphenoxy)acetic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethynylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate cellular processes and result in the observed biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares substituents and electronic effects of analogous compounds:

Key Observations :

- For example, 2,4-D (pKa ~2.6) is more acidic than acetic acid (pKa ~4.76) due to electron-withdrawing Cl substituents . The ethynyl group may further lower the pKa.

- Steric effects: The linear geometry of the ethynyl group minimizes steric hindrance compared to bulky substituents like octyl or thiazolidinedione.

Physical and Chemical Properties

Crystallographic Insights :

Toxicological Considerations :

- 2,4-D exhibits chronic toxicity in mammals and environmental persistence . Ethynyl-substituted compounds may show altered metabolic pathways due to the reactive triple bond.

Biological Activity

2-(4-Ethynylphenoxy)acetic acid (CAS No. 29171-45-7) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an ethynyl group attached to a phenoxyacetic acid backbone, which is significant for its reactivity and biological interactions. The presence of the ethynyl group may enhance its ability to interact with various biological targets.

Target Sites

Research indicates that compounds similar to this compound may exhibit anticancer properties by targeting specific pathways in cancer cell lines. Potential targets include:

- Cell cycle regulation proteins

- Apoptotic pathways

- Cellular signaling molecules

Biochemical Pathways

The compound is believed to influence several biochemical pathways, including:

- Inhibition of cell proliferation in cancer cells.

- Induction of apoptosis , leading to programmed cell death.

- Modulation of inflammatory responses , which can be crucial in cancer progression.

Cytotoxicity Studies

A study investigating the cytotoxic effects of this compound on various cancer cell lines demonstrated significant cell viability reduction at specific concentrations. The results indicated:

- IC50 values (the concentration required to inhibit cell growth by 50%) were determined for different cell lines, highlighting the compound's potency.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 15 |

| Colon Cancer | 12 |

| Gastric Cancer | 20 |

Gene Expression Analysis

Gene expression profiling revealed that treatment with this compound altered the expression levels of genes associated with:

- Cell cycle arrest

- Apoptosis induction

- Inflammatory response modulation

In Vivo Studies

In vivo studies have shown that administration of this compound in animal models resulted in tumor size reduction, supporting its potential as an anticancer agent. Notable findings include:

- Tumor regression observed in xenograft models of breast and colon cancers.

- Enhanced survival rates in treated groups compared to controls.

Safety and Toxicology

While the compound shows promise, safety assessments are crucial. Preliminary toxicity studies indicate:

- Minimal acute toxicity at therapeutic doses.

- Long-term studies are necessary to evaluate chronic exposure effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.